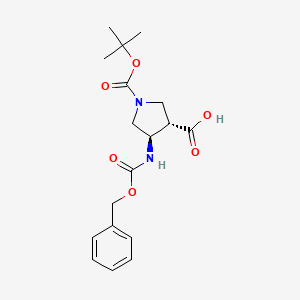

(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. These protecting groups are crucial for the selective reactions and stability of the compound during synthesis and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diallylamine derivative, followed by ring-closing metathesis.

Introduction of Protecting Groups: The Boc and Cbz groups are introduced to protect the amino and carboxylic acid functionalities, respectively. This is usually done through standard protection reactions using reagents like di-tert-butyl dicarbonate for Boc protection and benzyl chloroformate for Cbz protection.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.

Industrial Production Methods

Industrial production of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

- Drug Development : The compound has shown potential as a building block in the synthesis of biologically active molecules. Its structure allows for the modification of pharmacophores, facilitating the design of new drugs targeting specific biological pathways .

- Peptide Synthesis : (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid serves as an important intermediate in the synthesis of peptides. The presence of the Boc and Cbz protecting groups allows for selective deprotection and functionalization during peptide assembly, making it a valuable tool in peptide chemistry .

- Biological Activity Studies : Research has indicated that compounds similar to (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid exhibit various biological activities, including antimicrobial and antitumor properties. Interaction studies often focus on its binding affinity to specific receptors or enzymes, contributing to the understanding of its mechanism of action .

Synthetic Applications

- Organic Synthesis : The compound is utilized in multi-step synthetic processes to create complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

- Protective Group Chemistry : The Boc and Cbz groups are commonly used in organic synthesis to protect amine functionalities during chemical transformations. This property is crucial for maintaining the integrity of sensitive functional groups throughout synthetic sequences .

Case Study 1: Synthesis of Peptide Analogues

A study demonstrated the use of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid in synthesizing peptide analogues with enhanced biological activity. The compound was incorporated into a peptide sequence, followed by selective deprotection to yield the final product, which exhibited improved binding affinity to target receptors compared to unmodified peptides.

Case Study 2: Antimicrobial Activity Assessment

Research involving this compound assessed its antimicrobial properties against various pathogens. Results indicated that derivatives synthesized from (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid displayed significant inhibitory effects, suggesting potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions. The pyrrolidine ring’s stereochemistry is essential for its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and protecting groups.

(3R,4R)-3-methoxy-4-methylaminopyrrolidine: Another stereoisomer with different biological activity and applications.

Uniqueness

(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is unique due to its specific stereochemistry and the presence of both Boc and Cbz protecting groups. These features make it highly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.

Biological Activity

(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of a pyrrolidine ring and protective groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), contribute to its biological activity. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H24N2O6

- Molecular Weight : 364.39 g/mol

- CAS Number : 267230-43-3

- Predicted Boiling Point : 550.3 ± 50.0 °C

- Density : 1.28 ± 0.1 g/cm³

Mechanisms of Biological Activity

The biological activity of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is primarily attributed to its ability to interact with various biological targets. Interaction studies have shown that it exhibits binding affinity towards several receptors and enzymes, which may include:

- Neurotransmitter Receptors : The compound's structural similarity to neurotransmitters suggests potential interactions with receptors involved in neurological processes.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes, potentially affecting metabolic pathways.

Therapeutic Applications

Research indicates that (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid could have applications in treating various conditions, including:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored as a treatment for conditions such as depression or anxiety.

- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication, suggesting potential antiviral applications.

Comparative Analysis with Related Compounds

The biological activity of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid can be understood better by comparing it with structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(+)-Pyrrolidine-3-carboxylic Acid | C5H9NO2 | Simple carboxylic acid without protective groups |

| (R)-Pyrrolidine-3-carboxylic Acid | C5H9NO2 | Enantiomeric variant |

| Pyrrolidine-3-carboxylic Acid Hydrochloride | C5H9ClN2O2 | Salt form; used for solubility improvements |

| 4,4-Dimethylpyrrolidine-3-carboxylic Acid | C7H13NO2 | Additional methyl groups affecting sterics |

Research Findings and Case Studies

Several studies have investigated the biological activity of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid:

- Binding Affinity Studies : Research has demonstrated that this compound exhibits significant binding affinity to certain neurotransmitter receptors, which could elucidate its potential therapeutic effects in neurological disorders .

- Enzyme Inhibition Tests : In vitro assays have shown that (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development .

- Antiviral Activity Evaluation : A study evaluating the antiviral properties of similar pyrrolidine derivatives indicated that they might inhibit viral neuraminidase, paving the way for further exploration of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid in antiviral drug development .

Properties

CAS No. |

267230-43-3 |

|---|---|

Molecular Formula |

C18H24N2O6 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(15(21)22)14(10-20)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |

InChI Key |

TXZPPCRYQXSVCL-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.